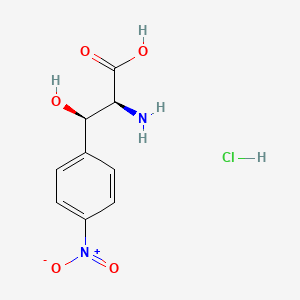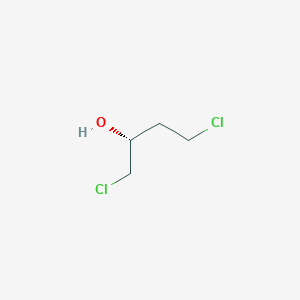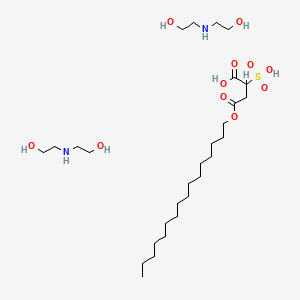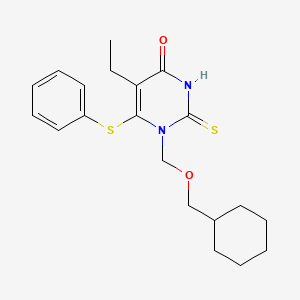
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8N2Na2O6S2. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of 3,8-diaminonaphthalene. This process includes the reaction of 3,8-diaminonaphthalene with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinones, amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diaminonaphthalene-2,7-disulphonic acid, sodium salt
- 4,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
- 2,7-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
Uniqueness
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is unique due to the specific positioning of the amino and sulfonic acid groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
94232-30-1 |
|---|---|
Molecular Formula |
C10H8N2Na2O6S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
disodium;3,8-diaminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H10N2O6S2.2Na/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
BGCRTNNGONTUOU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)










